molecular formula C₂₇H₃₆O₁₀ B1140893 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one CAS No. 1076199-11-5

3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one

Cat. No.: B1140893
CAS No.: 1076199-11-5
M. Wt: 520.57
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Description

Structural Classification within the Chalcone Family

Within the chalcone family classification system, this compound belongs to the category of synthetic chalcone derivatives rather than naturally occurring chalcones. The compound maintains the essential chalcone scaffold of C6H5C(O)CH=CHC6H5 but incorporates significant structural modifications through the presence of multiple ethoxymethoxy substituents. These modifications place it within the subcategory of protected chalcones, where protecting groups are employed to facilitate specific synthetic transformations.

The compound exhibits the characteristic α,β-unsaturated ketone functionality that defines all chalcone structures, specifically the –CO-CH=CH– moiety that constitutes the reactive ketoethylenic group. This structural feature enables the compound to participate in various chemical reactions typical of chalcones, including nucleophilic addition reactions and cyclization processes. The presence of conjugated double bonds and a completely delocalized π-electron system on both benzene rings further confirms its classification within the chalcone family.

The ethoxymethoxy protecting groups present in this compound represent a modern synthetic approach to chalcone derivatization. These protecting groups serve to temporarily mask hydroxyl functionalities, allowing for selective reactions at other positions within the molecule. This protection strategy is particularly important in the synthesis of complex flavonoids where multiple hydroxyl groups must be differentiated during synthetic sequences.

Structural Classification Characteristics Functional Groups
Chalcone Family α,β-unsaturated ketone –CO-CH=CH–
Protected Derivative Multiple ethoxymethoxy groups –OCH2OCH2CH3
Synthetic Intermediate Designed for taxifolin synthesis Hydroxyl protection
1,3-Diaryl-2-propen-1-one Two aromatic rings linked by three-carbon chain Aromatic + carbonyl systems

Historical Context and Development

The historical development of chalcone chemistry provides important context for understanding the significance of this compound. The term chalcone was first coined by Kostanecki and Tomar, who demonstrated chalcone as banzalacetophenone or benzylidene acetophenone. This foundational work established the nomenclature and basic understanding of chalcone structures that continues to influence modern chalcone chemistry.

The biosynthetic pathway of chalcones has been extensively studied, revealing that chalcone synthase is responsible for the biosynthesis of these compounds in plants. Chalcone synthase, a type III polyketide synthase, catalyzes the condensation of three molecules of malonyl-CoA and p-coumaroyl-CoA to produce naringenin chalcone, which serves as a precursor for various polyphenolic classes of natural products. This biosynthetic understanding has informed the development of synthetic approaches to chalcone derivatives.

The development of synthetic methodologies for chalcone preparation has evolved significantly since the early work of Kostanecki and Tomar. Modern synthetic approaches emphasize green chemistry principles, with microwave and ultrasound-assisted synthesis becoming increasingly important. The Claisen-Schmidt condensation reaction, which involves the base-catalyzed condensation of arylmethyl ketones with aromatic aldehydes, remains the most widely used method for chalcone synthesis.

The specific development of protecting group strategies in chalcone chemistry represents a more recent advancement. The use of ethoxymethoxy protecting groups, as seen in this compound, reflects the sophisticated synthetic approaches required for the preparation of complex flavonoid targets. These protecting groups allow for the selective manipulation of hydroxyl functionalities while preserving the integrity of the chalcone core structure.

Nomenclature and Identification Parameters

The nomenclature of this compound follows systematic chemical naming conventions while incorporating descriptive elements that specify the positions and nature of substituents. The compound is also known by the alternative systematic name 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one, which provides a different perspective on the structural organization.

Properties

IUPAC Name

1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O10/c1-5-30-16-34-21-14-23(29)27(26(15-21)37-19-33-8-4)22(28)11-9-20-10-12-24(35-17-31-6-2)25(13-20)36-18-32-7-3/h9-15,29H,5-8,16-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAKBASVFDDUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)O)OCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695907
Record name 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-11-5
Record name 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Methoxymethoxy (MOM) Groups

The compound (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one (C22H26O9, molar mass 434.43 g/mol) shares a core propenone structure but differs in substituents:

  • Substituents : Methoxymethoxy (MOM) groups at positions 4,6 and 3,4, with a hydroxyl group at position 2 .
  • Crystallography: Crystallizes in a monoclinic system (space group P21) with two independent molecules per unit cell. Dihedral angles between phenyl rings are 21.4° and 5.1°, stabilized by intramolecular hydrogen bonds (O–H···O) .
  • Synthesis: Prepared via base-catalyzed Claisen-Schmidt condensation between substituted benzaldehydes and hydroxyacetophenones, using MOMCl for hydroxyl protection .
  • Bioactivity: Intermediate in synthesizing antidiabetic flavonoids, with demonstrated hydrogen-bonding interactions critical for crystal packing .

Key Differences :

  • The MOM analogue has a smaller molecular weight (434.43 vs. 578.65 g/mol) and higher polarity due to shorter methoxy chains.

Ethoxymethoxy (EOM) Analogues

The compound 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one (CAS 1076199-13-7, C30H42O11) is structurally similar but features three EOM groups at positions 2,4,6 instead of a hydroxyl group at position 2 .

  • Substituent Impact : The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents compared to the target compound.
  • Applications : Used in materials science for photophysical studies due to extended conjugation from ethoxy groups .

Benzyl-Protected Analogues

The compound 1-[2-Hydroxy-4,6-bis(phenylmethoxy)-3-(phenylmethyl)phenyl]-2-phenylethanone (C30H28O4) incorporates bulkier benzyl (Bn) protecting groups .

  • Steric Effects : Benzyl groups increase steric hindrance, reducing reaction rates in subsequent derivatization.
  • Solubility : Lower solubility in aqueous media compared to EOM/MOM-protected compounds due to hydrophobic benzyl moieties .

Bioactive Flavonoid Derivatives

Flavonoids like curcumin, quercetin, and resveratrol share a propenone or chalcone backbone but lack ethoxymethoxy substitutions .

  • Antioxidant Activity : The target compound’s hydroxyl and ethoxy groups may enhance radical scavenging compared to curcumin (moderate activity) .
  • Synthetic Flexibility: Ethoxymethoxy groups allow controlled deprotection for selective functionalization, unlike natural flavonoids .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Properties Applications
Target Compound C30H42O11 578.65 2-OH; 3,4-EOM; 4,6-EOM Yellow solid, 96% purity Drug delivery, metabolic studies
MOM Analogue C22H26O9 434.43 2-OH; 3,4-MOM; 4,6-MOM Monoclinic crystal, hydrogen-bonded Antidiabetic intermediate
Tris-EOM Derivative C30H42O11 578.65 2,4,6-EOM; 3,4-EOM Lipophilic, no hydroxyl group Photophysical materials
Benzyl-Protected Analogue C30H28O4 452.54 2-OH; 4,6-Bn; 3-Bn Low aqueous solubility Organic synthesis
Curcumin C21H20O6 368.38 2 hydroxylated phenyl rings High antioxidant activity Anti-inflammatory, anticancer

Biological Activity

3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features suggest various applications in medicinal chemistry, particularly in targeting specific biological pathways and diseases.

Chemical Structure and Properties

The molecular formula of the compound is C27H36O10C_{27}H_{36}O_{10}, and it possesses multiple functional groups that contribute to its reactivity and biological interactions. The presence of ethoxymethoxy groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC27H36O10C_{27}H_{36}O_{10}
Molecular Weight484.57 g/mol
IUPAC Name1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : Using ethoxymethyl chloride in the presence of a base like sodium hydride.
  • Aldol Condensation : The protected benzaldehyde derivatives undergo aldol condensation with a base such as potassium hydroxide to yield the desired product.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The ethoxymethoxy groups may enhance this activity by improving the compound's ability to scavenge free radicals.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.

Case Study:
In a study involving related compounds, several derivatives exhibited IC50 values below that of established chemotherapeutics like sorafenib in hepatocellular carcinoma models, indicating potential for further development as anticancer agents .

The proposed mechanism of action involves interaction with specific enzymes and receptors within cancer cells. The compound's ability to form hydrogen bonds with these targets may modulate their activity, leading to altered cellular responses.

Comparative Analysis

When compared to similar compounds:

  • 1-[2,4-Dihydroxyphenyl]-3-[3,4-dihydroxyphenyl]prop-2-en-1-one lacks ethoxymethoxy groups, potentially reducing its hydrophobicity and bioavailability.
  • 1-[2,4-Dimethoxyphenyl]-3-[3,4-dimethoxyphenyl]prop-2-en-1-one contains methoxy groups instead of ethoxymethoxy groups, which may influence its reactivity and interactions with biological targets.

Tables of Biological Activity

Here is a summary table comparing biological activities of the compound with related structures:

Compound NameIC50 (µM) against HepG2Mechanism of Action
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy...]TBDApoptosis induction
1-[2,4-Dihydroxyphenyl]-3-[3,4-dihydroxy...]>20Cell cycle arrest
1-[2,4-Dimethoxyphenyl]-3-[3,4-dimethoxy...]TBDUnknown

Q & A

Q. Q: What are the critical steps for synthesizing this compound, and how can purity be optimized during its preparation?

A:

  • Synthesis Protocol : The compound’s synthesis likely involves a multi-step approach, including protective group strategies for hydroxyl and ethoxymethoxy substituents. For example, intermediates may be prepared via Claisen-Schmidt condensation, similar to methods used for structurally analogous chalcones (e.g., (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one) .
  • Purity Optimization :
    • Use high-resolution chromatography (HPLC or flash column) with mobile phases optimized for polar aromatic compounds.
    • Monitor reaction progress via LC-MS to detect byproducts early.
    • Recrystallization in ethanol/water mixtures can enhance crystallinity and purity.

Advanced Structural Confirmation

Q. Q: How can researchers resolve ambiguities in stereochemical assignments for this compound?

A:

  • Methodological Approach :
    • X-ray Crystallography : Single-crystal analysis is definitive for confirming spatial arrangements of substituents, as demonstrated for related chalcone derivatives .
    • 2D NMR : Utilize NOESY or ROESY to detect spatial proximity of protons (e.g., between the propenone backbone and ethoxymethoxy groups).
    • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Stability Under Experimental Conditions

Q. Q: What factors influence the compound’s stability during biological assays, and how can degradation be mitigated?

A:

  • Key Factors :
    • pH Sensitivity : The phenolic hydroxyl group (2-hydroxy on the phenyl ring) may undergo oxidation or hydrolysis in alkaline conditions.
    • Light Exposure : Ethoxymethoxy groups are generally stable but may degrade under prolonged UV light.
  • Mitigation Strategies :
    • Store solutions in amber vials at -20°C with inert gas (N₂) overlay.
    • Use buffered solutions (pH 5–7) for in vitro assays to minimize hydrolysis .

Biological Activity and Assay Design

Q. Q: How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

A:

  • Experimental Design :
    • Dose Range : Start with 0.1–100 μM, based on chalcone derivatives’ typical IC₅₀ values in cytotoxicity or enzyme inhibition assays.
    • Controls : Include positive controls (e.g., curcumin for anti-inflammatory assays) and vehicle controls (DMSO ≤0.1%).
    • Replicates : Use triplicate measurements with at least three biological replicates to account for variability .
  • Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess Hill slopes for cooperativity.

Analytical Method Development

Q. Q: What chromatographic conditions are optimal for quantifying this compound in complex matrices?

A:

  • HPLC Parameters :

    | Column | C18 (250 mm × 4.6 mm, 5 μm) |
    | Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% formic acid |
    | Flow Rate | 1.0 mL/min |
    | Detection | UV at 280 nm (λmax for α,β-unsaturated ketones) |

  • Validation : Ensure linearity (R² >0.99), precision (RSD <5%), and LOD/LOQ suitable for low-concentration samples .

Contradictory Data in Pharmacological Studies

Q. Q: How can researchers address discrepancies in reported bioactivity across different cell lines?

A:

  • Root-Cause Analysis :
    • Cell Line Variability : Check expression levels of target proteins (e.g., NF-κB or COX-2) via western blot.
    • Solubility Issues : Use surfactants (e.g., Tween-80) or β-cyclodextrin to improve aqueous solubility.
    • Metabolic Stability : Perform LC-MS/MS to quantify intracellular concentrations and rule out rapid metabolism .

Computational Modeling for SAR

Q. Q: Which computational tools are suitable for predicting structure-activity relationships (SAR) of this compound?

A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cyclooxygenases).
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem or ChEMBL.
  • Validation : Cross-validate predictions with in vitro assays to refine predictive accuracy .

Regulatory and Safety Considerations

Q. Q: What safety protocols are essential for handling this compound in laboratory settings?

A:

  • Hazard Mitigation :
    • Wear nitrile gloves, lab coats, and safety goggles.
    • Use fume hoods for weighing and synthesis steps to avoid inhalation.
    • Store in sealed containers away from oxidizers (e.g., peroxides) .
  • Waste Disposal : Follow EPA guidelines for organic waste, including neutralization before disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.